molecular formula C21H16BrClN4O2 B14928745 6-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B14928745
M. Wt: 471.7 g/mol
InChI Key: HDFCEJRRDLQURU-UHFFFAOYSA-N
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Description

6-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that includes a dihydropyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

6-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 6-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific substituents, which confer distinct chemical and biological properties. These unique properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16BrClN4O2

Molecular Weight

471.7 g/mol

IUPAC Name

6-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16BrClN4O2/c1-11-18-19(16(9-24)20(25)29-21(18)27-26-11)15-8-13(22)4-7-17(15)28-10-12-2-5-14(23)6-3-12/h2-8,19H,10,25H2,1H3,(H,26,27)

InChI Key

HDFCEJRRDLQURU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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